N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine
Description
N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N7 and its molecular weight is 229.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113989. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Purinyl-6-histamine, also known as N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine or NSC113989, primarily targets the histamine receptors . These receptors belong to the G protein-coupled receptor (GPCR) superfamily and play crucial roles in the regulation of histamine and other neurotransmitters in the central nervous system . They are potential targets for the treatment of neurological and psychiatric disorders .
Mode of Action
The compound interacts with its targets, the histamine receptors, to modulate their activity. As an auto-receptor, H3R modulates the histamine release by negative feedback . As a hetero-receptor, H3R regulates the release of various neurotransmitters such as dopamine, γ-aminobutyric acid (GABA), and acetylcholine .
Biochemical Pathways
Histamine metabolism forms a complex network that connects many metabolic processes essential for homeostasis, including nitrogen and energy metabolism . These metabolic reactions share elements with other biochemical pathways and can therefore participate in processes such as SAM-dependent methylation of amino acids and amines, and posttranslational protein covalent modification .
Pharmacokinetics
It can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .
Result of Action
It is known that histamine release is mostly responsible for allergic reactions against various allergens . Histamine binding to the extracellular domain of H1 receptor induces conformational changes of the transmembrane section resulting in alterations in the C terminal area .
Action Environment
The action, efficacy, and stability of Purinyl-6-histamine can be influenced by various environmental factors. For instance, the compound can be separated on a Newcrom R1 HPLC column , suggesting that its stability and action might be affected by the presence of certain solvents or conditions in the environment .
Properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-7H-purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7/c1(7-3-11-4-13-7)2-12-9-8-10(15-5-14-8)17-6-16-9/h3-6H,1-2H2,(H,11,13)(H2,12,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTQBOWAIHEECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC2=NC=NC3=C2NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168203 | |
Record name | Purinyl-6-histamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1669-86-9 | |
Record name | N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1669-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Purinyl-6-histamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC113989 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Purinyl-6-histamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(1H-imidazol-4-yl)ethyl]-1H-adenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the structure of Purinyl-6-histamine relate to its biological activity?
A1: While specific structure-activity relationship (SAR) studies are limited based on the provided research, the chemical structure of Purinyl-6-histamine, containing both a purine ring and a histamine moiety, suggests potential interactions with various biological targets. The purine ring system is commonly found in nucleosides and nucleotides, hinting at possible interactions with enzymes involved in nucleotide metabolism or nucleic acid binding. The histamine moiety raises the possibility of interactions with histamine receptors, although this has not been directly addressed in the provided research. Further investigations are needed to elucidate the specific structural features responsible for its observed biological activities, such as choline kinase inhibition and RNA binding.
Q2: Has Purinyl-6-histamine demonstrated any antiviral activity?
A3: Interestingly, a related compound, Compound 48/80, structurally similar to Purinyl-6-histamine but consisting of a polymer of N-methyl-p-methoxyphenethylamine units linked by methylene bridges, has shown an inhibitory effect on giant cell formation caused by herpesvirus hominis infection. [] While this doesn't directly demonstrate antiviral activity for Purinyl-6-histamine itself, it raises intriguing questions about whether this compound, or its derivatives, might possess antiviral properties. Further research is needed to explore this possibility and elucidate the underlying mechanisms.
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